1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine-2,5-dione
Description
1H,2H,3H,4H,5H-Thieno[3,2-e][1,4]diazepine-2,5-dione is a bicyclic heterocyclic compound featuring a fused thiophene and diazepine ring system. The compound’s unique thieno-diazepine scaffold distinguishes it from other diazepine derivatives, as the sulfur atom in the thiophene ring influences electronic properties and intermolecular interactions .
Properties
IUPAC Name |
3,4-dihydro-1H-thieno[3,2-e][1,4]diazepine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c10-5-3-8-7(11)6-4(9-5)1-2-12-6/h1-2H,3H2,(H,8,11)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNDUYCDMJNOMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C(=O)N1)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine-2,5-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thieno and diazepine precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and efficiency .
Chemical Reactions Analysis
1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized derivatives of the original compound .
Scientific Research Applications
1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .
Comparison with Similar Compounds
Key Differences :
| Compound | Substituent | Melting Point (°C) | Optical Activity (α_D) | Yield (%) |
|---|---|---|---|---|
| 8a | (S)-Methyl | 198–200 | +23.5° (c 1.0, DMF) | 68 |
| 8b | (R)-Methyl | 197–199 | -22.8° (c 1.0, DMF) | 65 |
| 8c | None | 205–207 | N/A | 72 |
The methyl-substituted derivatives (8a, 8b) exhibit chiral centers, leading to distinct optical activities and slightly lower melting points compared to the unsubstituted analog (8c).
Benzodiazepine-Dione Derivatives
1-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione (CAS 1133-42-2)
This compound replaces the thiophene ring with a benzene ring, resulting in a benzo-diazepine-dione system. However, the benzene ring increases hydrophobicity, which may limit aqueous solubility compared to thieno analogs .
Coumarin-Fused Diazepine Derivatives
describes hybrid structures like 4g and 4h, which incorporate coumarin and tetrazole moieties into benzo[b][1,4]diazepine or oxazepine scaffolds. These compounds exhibit extended π-conjugation, leading to fluorescence properties and enhanced binding to biological targets (e.g., kinases or GPCRs). The thieno-diazepine-dione framework lacks such extended conjugation, limiting its utility in optoelectronic applications but retaining advantages in metabolic stability due to smaller ring systems .
Commercial Availability and Stability
CymitQuimica lists 3,4-dihydro-1H-thieno[3,2-e][1,4]diazepine-2,5-dione as discontinued across all batch sizes (10 mg to 500 mg), suggesting challenges in large-scale synthesis or stability issues. In contrast, benzo-diazepine-diones (e.g., CAS 1133-42-2) remain commercially available, indicating better synthetic reproducibility or demand in pharmaceutical research .
Biological Activity
1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine-2,5-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thieno ring fused with a diazepinone moiety, which is thought to contribute to its unique biological properties. The compound's chemical structure can be represented as follows:
- Molecular Formula : C₇H₈N₂OS
- Molecular Weight : 168.22 g/mol
- CAS Number : 304021-16-7
The compound is synthesized through various methods, including cyclization of thieno and diazepinone precursors under specific conditions. This synthesis allows for the exploration of its biological activity against various targets.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. In a study involving the synthesis of related benzodiazepine derivatives, certain compounds demonstrated significant effectiveness against Mycobacterium tuberculosis with MIC values as low as 1.55 μg/mL . This suggests that the diazepine framework is crucial for the antimicrobial efficacy of these compounds.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A focused library of 1,4-thienodiazepine-2,5-diones was screened for activity against the p53-Mdm2 interaction—a critical pathway in cancer cell proliferation. Some derivatives exhibited antagonistic activity in this context . The ability to modulate such interactions highlights the potential of this compound in cancer therapeutics.
The mechanism of action for this compound involves interactions with specific molecular targets. It may bind to enzymes or receptors involved in cellular signaling pathways. For example, docking studies have been performed to understand how these compounds interact at a molecular level with their targets .
Comparative Analysis
To better understand the biological activity of this compound compared to similar compounds like benzodiazepines and other thienodiazepine derivatives:
| Compound Type | Biological Activity | Notable Findings |
|---|---|---|
| Thieno[3,2-e][1,4]diazepines | Antimicrobial and anticancer | Exhibits significant activity against Mycobacterium tuberculosis and p53-Mdm2 interaction |
| Benzodiazepines | Sedative and anxiolytic | Known for their calming effects but less focus on antimicrobial properties |
| Pyrano[2,3-e][1,4]diazepines | Varies | Different chemical properties due to structural differences |
This comparison illustrates how the unique structure of this compound contributes to its distinct biological activities.
Study on Antitubercular Activity
In a study published in Nature Communications, researchers synthesized a series of benzodiazepine derivatives and tested their anti-tubercular activity. Compounds derived from the thienodiazepine framework showed promising results compared to their open-chain counterparts. The lead candidates displayed MIC values indicating strong potential for further development as therapeutic agents against tuberculosis .
Virtual Screening for Anticancer Activity
A study involving virtual screening of a library of thienodiazepines revealed several candidates that could effectively inhibit the p53-Mdm2 interaction. These findings suggest that modifications to the thienodiazepine structure can enhance anticancer properties and warrant further investigation into their pharmacological profiles .
Q & A
Q. How can researchers integrate heterogeneous data (e.g., spectroscopic, computational, biological) into a cohesive analysis?
- Methodological Answer : Use cheminformatics platforms (KNIME, Pipeline Pilot) to merge datasets. Apply principal component analysis (PCA) to reduce dimensionality and identify correlations. Transparently report contradictions in supplemental materials, citing methodological limitations (e.g., solvent artifacts in NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
